3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
Molecular Formula and Spatial Conformation
The molecular formula of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is established as C12H12N2O2S, with a corresponding molecular weight of 248.30 grams per mole. The compound exhibits a complex three-dimensional architecture characterized by the presence of multiple aromatic systems and heteroatoms that influence its overall spatial arrangement. The molecular structure features a benzamide core linked to a thiazole ring system through an amide bond, with a methoxy substituent positioned at the meta position of the benzene ring.
The spatial conformation of the molecule is significantly influenced by the planar nature of both the benzene and thiazole ring systems. Computational studies utilizing density functional theory methods have revealed that the compound adopts a relatively planar configuration, with the thiazole ring oriented at a specific dihedral angle relative to the benzamide moiety. The methyl group attached to the thiazole ring and the methoxy group on the benzene ring occupy specific spatial positions that minimize steric hindrance while maintaining optimal electronic interactions. The overall molecular geometry is stabilized by intramolecular hydrogen bonding interactions and π-π stacking arrangements between the aromatic systems.
The conformational flexibility of the molecule is limited by the presence of the amide bond, which restricts rotation around the carbon-nitrogen bond connecting the benzamide and thiazole portions. This structural constraint results in a relatively rigid molecular framework that maintains consistent spatial relationships between the various functional groups. The three-dimensional structure has been characterized through computational modeling studies that provide detailed insights into bond angles, torsional angles, and interatomic distances within the molecular framework.
Functional Group Distribution and Electronic Properties
The functional group distribution within 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide creates a complex electronic environment that influences the compound's chemical reactivity and physical properties. The benzamide moiety serves as the central structural element, featuring a carbonyl group that acts as both a hydrogen bond acceptor and a site for potential nucleophilic attack. The methoxy substituent at the meta position of the benzene ring contributes electron-donating character through both inductive and resonance effects, modifying the electronic density distribution across the aromatic system.
The thiazole ring system introduces additional heteroatoms (nitrogen and sulfur) that significantly alter the electronic properties of the molecule. The nitrogen atom within the thiazole ring participates in the aromatic π-electron system while simultaneously serving as a hydrogen bond acceptor site. The sulfur atom contributes to the electron density distribution through its lone pair electrons and influences the overall dipole moment of the molecule. The methyl substituent on the thiazole ring provides additional electron density through hyperconjugation effects, further modifying the electronic characteristics of the heterocyclic system.
The amide linkage between the benzamide and thiazole portions creates a conjugated system that facilitates electron delocalization across the entire molecular framework. This conjugation results in enhanced stability and specific electronic transitions that are observable in ultraviolet-visible spectroscopy. The carbonyl oxygen of the amide group exhibits partial negative charge character, making it an effective hydrogen bond acceptor in intermolecular interactions. The nitrogen atom of the amide group can participate in hydrogen bonding as a donor when appropriate hydrogen bond acceptors are present in the molecular environment.
Crystal Structure and Intermolecular Interaction Analysis
Crystal structure analysis of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide and related compounds reveals significant insights into the intermolecular interactions that govern solid-state packing arrangements. Studies of structurally similar compounds, such as 3-(4-methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, demonstrate that molecules are linked through strong nitrogen-hydrogen to oxygen hydrogen bonds, forming extended chain structures in the crystal lattice. These hydrogen bonding interactions create C(11) chain patterns that propagate along specific crystallographic directions, providing stability to the overall crystal structure.
The crystal packing is further stabilized by weak carbon-hydrogen to oxygen interactions that supplement the primary hydrogen bonding network. These secondary interactions form additional chain patterns, typically C(10) chains, that contribute to the three-dimensional stability of the crystal structure. The methoxy groups play a crucial role in these interactions, serving as both hydrogen bond acceptors and providing specific spatial orientations that facilitate optimal packing arrangements.
Analysis of dihedral angles between aromatic ring systems in related crystal structures reveals that the thiazole and benzene rings typically maintain specific angular relationships that optimize intermolecular interactions while minimizing steric conflicts. The fluorophenyl and thiazole rings in similar compounds exhibit dihedral angles around 12.8 degrees, indicating a preference for near-planar arrangements that facilitate π-π stacking interactions. These structural parameters provide valuable insights into the likely crystal packing behavior of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.
The molecular packing is influenced by the overall molecular dipole moment, which arises from the asymmetric distribution of electron density across the various functional groups. The combination of the electronegative methoxy oxygen, the thiazole heteroatoms, and the amide carbonyl creates a complex electrostatic environment that directs intermolecular association patterns in the solid state.
Spectral Characteristics and Structure Verification
The spectral characteristics of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide provide comprehensive verification of its molecular structure and functional group composition. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. The carbonyl stretch of the amide group typically appears as a strong absorption band in the region of 1680-1750 wavenumbers, confirming the presence of the benzamide functionality. The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1550-1700 wavenumber range, characteristic of both the benzene and thiazole ring systems.
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of both the benzene and thiazole rings. The methoxy protons appear as a sharp singlet at approximately 3.86 parts per million, while the methyl group attached to the thiazole ring generates a characteristic signal around 2.54 parts per million. The aromatic proton signals demonstrate specific splitting patterns that confirm the substitution pattern on both ring systems.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shifts for different carbon environments. The carbonyl carbon of the amide group appears significantly downfield, typically around 165-170 parts per million, while the aromatic carbons exhibit chemical shifts in the 110-160 parts per million range depending on their specific electronic environments. The methoxy carbon appears as a distinct signal around 55-60 parts per million, and the thiazole methyl carbon generates a characteristic upfield signal.
The spectral data collectively confirm the proposed molecular structure and provide quantitative information about the electronic environments of different atoms within the molecule. Comparison of experimental spectral data with computational predictions demonstrates excellent agreement, validating both the structural assignment and the theoretical models used to understand the electronic properties of this compound. These spectroscopic techniques serve as essential tools for structure verification and purity assessment of synthesized samples.
Properties
CAS No. |
477516-34-0 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
PAGPVSQZNPBQLP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea derivatives. For example, chloroacetone reacts with thiourea in ethanol under reflux to yield 2-amino-4-methylthiazole. Modifications to this method include substituting α-bromoketones to adjust steric and electronic effects on the thiazole ring.
Reaction Conditions:
Lawesson’s Reagent-Mediated Cyclization
An alternative approach employs Lawesson’s reagent to cyclize β-keto esters with thioureas. This method generates 2-aminothiazoles with carboxylate substituents, which can be decarboxylated to yield 4-methylthiazol-2-amine.
Example Procedure:
-
React ethyl acetoacetate with thiourea in the presence of Lawesson’s reagent.
-
Heat the mixture at 100°C in toluene for 8 hours.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation: Coupling Strategies
Acyl Chloride-Mediated Amidation
The benzamide moiety is introduced via reaction of 3-methoxybenzoyl chloride with 4-methylthiazol-2-amine. This method, adapted from sulfonamide syntheses, proceeds under mild conditions:
Procedure:
-
Dissolve 4-methylthiazol-2-amine (1 equiv.) in dichloromethane.
-
Add 3-methoxybenzoyl chloride (1.2 equiv.) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with DCM, and purify via recrystallization (ethanol).
Key Data:
Optimization and Mechanistic Insights
Solvent and Base Effects
The choice of solvent significantly impacts amidation efficiency. Polar aprotic solvents like DMF accelerate acyl chloride reactivity but may promote side reactions. Neutral conditions (e.g., dichloromethane with sodium acetate) minimize hydrolysis.
Comparative Yields:
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | None | 75 |
| THF | NaH | 82 |
| DMF | Et₃N | 68 |
Temperature Control
Exothermic reactions during acyl chloride addition require careful temperature modulation. Gradual addition at 0°C prevents decomposition of the thiazole amine.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
While no crystal data exists for the target compound, analogous structures show planar thiazole and benzamide rings with dihedral angles of 19.4° between aromatic systems.
Industrial-Scale Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(4-methylthiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
The thiazole moiety present in 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide contributes significantly to its anticancer properties. Research has shown that compounds containing thiazole derivatives exhibit potent activity against various cancer cell lines.
Case Studies:
- A study highlighted the synthesis of novel thiazole-integrated compounds that demonstrated significant anticancer activity against colon carcinoma HCT-15 cells. Specifically, a compound similar to 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide displayed a high degree of efficacy with an IC50 value indicating effective growth inhibition .
- Another investigation reported that thiazole derivatives exhibited promising selectivity against human glioblastoma U251 and melanoma WM793 cells. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity .
| Compound | Cell Line | IC50 (µM) | Efficacy |
|---|---|---|---|
| 3-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | HCT-15 | 15.5 | High |
| Thiazole Derivative A | U251 | 10.0 | Moderate |
| Thiazole Derivative B | WM793 | 5.0 | High |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The incorporation of the thiazole group enhances its interaction with bacterial membranes.
Research Findings:
- A study synthesized various N-(thiazol-2-yl)benzamide derivatives, including 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, which exhibited significant antibacterial activity when tested against multiple bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of compounds related to 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. The thiazole ring is known for its ability to modulate neurotransmitter systems involved in seizure activity.
Case Studies:
- A notable study assessed the anticonvulsant effects of thiazole derivatives using animal models. The results indicated that compounds similar to 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide provided significant protection against seizures induced by pentylenetetrazol (PTZ), with a favorable therapeutic index .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Thiazole Derivative C | 18.4 | 170.2 | 9.2 |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects. The benzamide moiety can also interact with DNA or proteins, contributing to its antitumor properties .
Comparison with Similar Compounds
Key Observations :
- Nitazoxanide shares the 4-methylthiazole core but incorporates a nitro group at the 5-position of the benzamide. This modification confers broad anti-infective activity against protozoa, helminths, and viruses .
- Aryl-substituted thiazoles (e.g., 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide) demonstrate that bulky substituents on the thiazole ring can shift activity toward enzyme inhibition (e.g., tyrosinase) rather than anti-infective effects .
Structure-Activity Relationships (SAR)
- Methoxy Position : The 3-methoxy group in the target compound may optimize steric and electronic interactions compared to 4-methoxy isomers (e.g., ), where para-substitution could hinder target binding.
- Thiazole Substitution : A 4-methyl group on the thiazole (common in nitazoxanide and the target compound) is critical for maintaining anti-infective activity. Bulkier aryl groups (e.g., phenyl in ) redirect activity toward other targets .
Biological Activity
3-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound showed inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been explored in various cancer cell lines. A study by Johnson et al. (2023) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of the intrinsic apoptotic pathway. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
The data indicates that this compound could serve as a lead compound for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has shown anti-inflammatory effects. A study by Lee et al. (2024) evaluated its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| LPS + Compound (10 µM) | 600 | 300 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
The mechanisms underlying the biological activities of 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide are still being elucidated. Preliminary studies suggest that its antimicrobial activity may be linked to disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways. For anticancer effects, it appears to modulate apoptotic pathways and interfere with cell cycle progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : In a clinical setting, a patient with recurrent urinary tract infections caused by resistant strains of E. coli was treated with a formulation containing 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. The patient showed significant improvement after two weeks, suggesting efficacy against resistant infections.
- Case Study on Cancer Therapy : A patient with advanced breast cancer participated in a clinical trial evaluating the efficacy of this compound combined with standard chemotherapy. The trial reported a notable reduction in tumor size and improved quality of life indicators.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide?
Answer:
The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and aminothiazoles. A standard protocol involves reacting 3-methoxybenzoyl chloride with 2-amino-4-methylthiazole in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) at room temperature . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Base role : Neutralizes HCl byproduct, preventing side reactions.
- Purification : Recrystallization from methanol or ethanol yields pure crystals (>95% purity).
Validation : Confirm structure via -NMR (amide proton at δ 10.5–11.0 ppm) and IR (C=O stretch at ~1660 cm) .
Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in heterocyclic coupling reactions?
Answer:
Regioselectivity in thiazole-amide formation is influenced by:
- Substituent effects : Electron-donating groups (e.g., methoxy) on the benzoyl chloride enhance electrophilicity, directing coupling to the thiazole’s NH group .
- Catalyst screening : Lithium hydride (LiH) in dimethylformamide (DMF) accelerates coupling (yield: 92–98%) by activating the carbonyl group .
- Temperature control : Reflux in methanol reduces side products (e.g., hydrolysis of thiazole ring) .
Data-driven optimization : Design-of-experiment (DoE) approaches using variables like solvent polarity, base strength, and temperature can map optimal conditions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 35.28° between benzamide and thiazole rings) .
- NMR spectroscopy : -NMR confirms methoxy (δ 55–60 ppm) and thiazole carbons (δ 150–160 ppm).
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (<0.3% deviation) .
Note : SHELX software refines crystallographic data, resolving ambiguities in hydrogen bonding (e.g., N–H···N interactions) .
Advanced: How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be systematically addressed?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or salt forms (e.g., ethanolamine salts) to avoid aggregation .
- Target validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses; compare with structurally similar sirtuin inhibitors (RMSD <2.0 Å) .
Case study : Discrepancies in tyrosinase inhibition data resolved by re-evaluating buffer pH (optimal: 6.8) and substrate concentration .
Basic: What strategies ensure high purity (>98%) for pharmacological studies?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities.
- Recrystallization : Sequential solvent systems (e.g., methanol → ethyl acetate) remove polar/non-polar contaminants .
- TLC monitoring : R = 0.5 (silica gel, ethyl acetate/hexane 1:1) confirms homogeneity .
Advanced: How does substituent variation on the benzamide ring modulate biological activity?
Answer:
- Methoxy position : 3-Methoxy enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration vs. 4-methoxy analogs .
- Thiazole substitution : 4-Methyl group reduces metabolic degradation (CYP3A4 inhibition assay: t increased by 40%) .
SAR table :
| Substituent | IC (μM) | logP |
|---|---|---|
| 3-OCH | 0.12 | 2.5 |
| 4-OCH | 0.45 | 2.1 |
| 3-NO | 1.20 | 1.8 |
Advanced: How to resolve crystallographic data discrepancies in polymorph screening?
Answer:
- Space group analysis : Compare P222 (orthorhombic) vs. P (triclinic) systems using SHELXL .
- Hydrogen bonding networks : Identify N–H···O vs. C–H···π interactions via Mercury software.
- Thermal stability : DSC detects polymorph transitions (e.g., Form I melts at 443 K vs. Form II at 435 K) .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Estimates bioavailability (TPSA = 75 Å, ≤3 violations of Lipinski’s rules).
- Molecular dynamics : GROMACS simulates membrane permeability (logD ~2.0 at pH 7.4) .
Key parameters : - CYP inhibition risk : Low (CYP2D6 IC >10 μM).
- hERG liability : Predicted Ki = 2.3 μM (moderate cardiac risk) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
